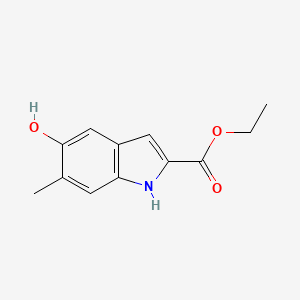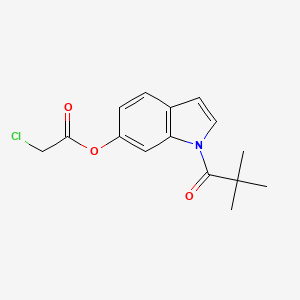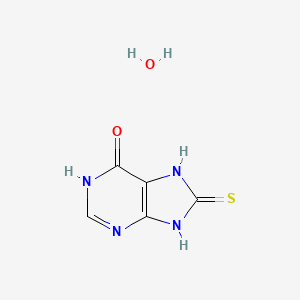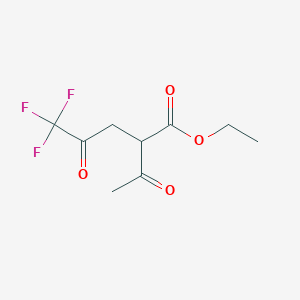![molecular formula C16H15NO4 B8543052 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid](/img/structure/B8543052.png)
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid
Descripción general
Descripción
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a benzyloxycarbonylamino group and a methyl group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 3-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is protected by reacting it with benzyl chloroformate to form the benzyloxycarbonylamino group.
Hydrolysis: Finally, the ester group is hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Reduction: The benzyloxycarbonylamino group can be reduced to an amino group under specific conditions.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-Benzyloxycarbonylamino-3-carboxybenzoic acid.
Reduction: 4-Amino-3-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3-methylbenzoic acid: Lacks the benzyloxycarbonyl group, making it less bulky and potentially less reactive.
4-Benzyloxycarbonylamino-benzoic acid: Lacks the methyl group, which may affect its reactivity and interactions.
3-Methylbenzoic acid: Lacks both the benzyloxycarbonylamino group and the additional functional groups, making it a simpler molecule.
Uniqueness
4-{[(benzyloxy)carbonyl]amino}-3-methylbenzoic acid is unique due to the presence of both the benzyloxycarbonylamino group and the methyl group, which confer specific reactivity and interaction properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C16H15NO4 |
|---|---|
Peso molecular |
285.29 g/mol |
Nombre IUPAC |
3-methyl-4-(phenylmethoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-11-9-13(15(18)19)7-8-14(11)17-16(20)21-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Clave InChI |
YWEMBZPSYGFVOH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(5-cyano-1-methyl-1H-pyrrol-2-yl)phenyl]methanesulfonamide](/img/structure/B8542984.png)
![4-(2,3-dihydroxy-propyl)-4H-benzo[1,4]oxazin-3-one](/img/structure/B8542990.png)


![5-t-Butoxycarbonyl-2-methyl-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine](/img/structure/B8543019.png)

![N-(3-Methylbutyl)-2-(methylsulfanyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8543030.png)




![1-tert-Butyl-4-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B8543068.png)

